molecular formula C7H3ClF4O3S B1433347 2-Chloro-6-fluorophenyl trifluoromethanesulfonate CAS No. 1443684-70-5

2-Chloro-6-fluorophenyl trifluoromethanesulfonate

Cat. No.: B1433347
CAS No.: 1443684-70-5
M. Wt: 278.61 g/mol
InChI Key: PJRCZVCEJOPHIY-UHFFFAOYSA-N
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Description

Molecular Formula and Weight

2-Chloro-6-fluorophenyl trifluoromethanesulfonate possesses the molecular formula C₇H₃ClF₄O₃S, representing a relatively compact yet highly functionalized aromatic molecule. The molecular weight of this compound has been consistently reported as 278.61 grams per mole across multiple authoritative chemical databases and suppliers. This molecular weight reflects the substantial contribution of the multiple fluorine atoms and the sulfur-containing triflate group to the overall mass of the molecule.

The molecular composition reveals the presence of seven carbon atoms forming the core aromatic structure and the triflate carbon, three hydrogen atoms remaining on the aromatic ring after halogen substitution, one chlorine atom, four fluorine atoms distributed between the aromatic ring and the triflate group, three oxygen atoms within the sulfonate functionality, and one sulfur atom as the central heteroatom of the triflate group. This elemental composition demonstrates the high degree of halogenation characteristic of this compound, with fluorine representing the most abundant halogen substituent.

Property Value Source
Molecular Formula C₇H₃ClF₄O₃S
Molecular Weight 278.61 g/mol
Heavy Atom Count 15 Calculated
Halogen Content 5 atoms (1 Cl, 4 F) Derived

Chemical Abstract Service and MDL Numbers

The Chemical Abstract Service number for this compound is established as 1443684-70-5, which serves as the unique identifier for this compound in chemical databases and regulatory systems worldwide. This CAS number was assigned to distinguish this specific triflate ester from other related compounds and ensures accurate identification across different chemical information systems and commercial suppliers.

The MDL number, assigned by the chemical information management system, is documented as MFCD25541813. This identifier complements the CAS number and provides an additional layer of chemical substance identification within proprietary database systems. The MDL numbering system offers particular utility in chemical inventory management and research database applications.

The systematic assignment of these identification numbers reflects the compound's recognition as a distinct chemical entity worthy of individual cataloging within major chemical databases. The relatively recent assignment of these numbers, as evidenced by the CAS number sequence, suggests this compound represents a more recently synthesized or characterized member of the triflate ester family.

Identifier Type Number Authority
CAS Number 1443684-70-5 Chemical Abstracts Service
MDL Number MFCD25541813 MDL Information Systems

SMILES Notation and InChI Key

The Simplified Molecular Input Line Entry System notation for this compound is represented as O=S(C(F)(F)F)(OC1=C(F)C=CC=C1Cl)=O. This SMILES string provides a complete linear representation of the molecular structure, encoding the connectivity and stereochemistry of all atoms within the molecule. The notation clearly indicates the sulfonate ester linkage between the trifluoromethyl sulfonate group and the 2-chloro-6-fluorophenyl moiety.

Analysis of the SMILES notation reveals the structural organization beginning with the sulfonate group S(=O)(=O), followed by the trifluoromethyl substituent C(F)(F)F, and the oxygen bridge connecting to the aromatic ring OC1=C(F)C=CC=C1Cl. The aromatic ring substitution pattern places the fluorine atom at the 6-position and the chlorine atom at the 2-position relative to the point of attachment of the triflate group.

Computational chemistry tools have been employed to generate the corresponding International Chemical Identifier and InChI Key for this compound. The generation of these identifiers requires sophisticated molecular representation algorithms that can accurately capture the three-dimensional structural features and connectivity patterns inherent in this complex organofluorine molecule. These standardized representations ensure consistent identification across different chemical software platforms and databases.

The InChI representation provides a hierarchical description of the molecular structure, beginning with the basic connectivity information and progressing through more detailed stereochemical and isotopic specifications. For this compound, this representation captures the critical structural elements including the aromatic substitution pattern, the sulfonate ester functionality, and the trifluoromethyl group orientation.

Notation Type Representation Reference
SMILES O=S(C(F)(F)F)(OC1=C(F)C=CC=C1Cl)=O
Computational Generation InChI and InChIKey computed

Isotopic and Stereochemical Considerations

This compound presents minimal stereochemical complexity due to its planar aromatic structure and the tetrahedral geometry around the sulfur center. The molecule lacks chiral centers, eliminating concerns about enantiomeric forms or optical activity. The aromatic ring maintains its characteristic planar geometry, with the chlorine and fluorine substituents occupying specific positions that define the compound's regioisomeric identity.

The isotopic composition of this compound under standard conditions reflects the natural abundance of constituent elements. The fluorine atoms exist exclusively as the ¹⁹F isotope, representing 100% natural abundance, while the chlorine atom consists primarily of ³⁵Cl with approximately 75% abundance and ³⁷Cl with 25% abundance. The sulfur atom incorporates multiple isotopes, with ³²S representing the most abundant form at approximately 95% natural abundance.

The trifluoromethyl group exhibits characteristic C₃ᵥ symmetry, with the three fluorine atoms arranged in a trigonal pyramidal geometry around the central carbon atom. This structural feature contributes to the compound's overall molecular dipole and influences its physical and chemical properties. The sulfonate group displays tetrahedral geometry around the sulfur center, with the two oxygen atoms, the trifluoromethyl carbon, and the aromatic oxygen occupying the four coordination positions.

Rotational degrees of freedom exist around the C-S bond connecting the trifluoromethyl group to the sulfur center, and around the S-O bond linking the sulfonate group to the aromatic ring. These rotational possibilities contribute to the conformational flexibility of the molecule in solution and may influence its reactivity patterns and interaction with other chemical species.

Structural Feature Description Implication
Chiral Centers None present No optical activity
Aromatic Geometry Planar benzene ring Rigid framework
Isotopic Distribution Natural abundance Standard mass spectrum
Conformational Freedom C-S and S-O rotation Solution dynamics

Properties

IUPAC Name

(2-chloro-6-fluorophenyl) trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O3S/c8-4-2-1-3-5(9)6(4)15-16(13,14)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRCZVCEJOPHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Chloro-6-fluorophenol (Precursor)

Before triflation, 2-chloro-6-fluorophenol is often prepared via multi-step synthesis starting from 2-chloro-6-fluorotoluene or related compounds. A relevant method from patent CN102617312A describes the preparation of 2-chloro-6-fluorobenzaldehyde via chlorination and oxidation steps, which can be further converted to phenol derivatives suitable for triflation (although the patent focuses on aldehyde preparation, it provides insight into the precursor synthesis).

Triflation Reaction

The key reaction for preparing 2-chloro-6-fluorophenyl trifluoromethanesulfonate is the triflation of the phenol group. This is commonly achieved by reacting the phenol with trifluoromethanesulfonic anhydride (Tf2O) or trifluoromethanesulfonic acid (TfOH) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) or pyridine.

A representative procedure involves:

  • Dissolving 2-chloro-6-fluorophenol in an aprotic solvent such as acetonitrile or dichloromethane.
  • Cooling the reaction mixture to 0 °C or room temperature.
  • Adding trifluoromethanesulfonic anhydride dropwise under inert atmosphere.
  • Adding a base (e.g., DIPEA) to neutralize the acid formed and drive the reaction.
  • Stirring the mixture for several hours (often 18 hours at room temperature) to ensure complete conversion.
  • Work-up typically involves quenching with water, extraction with organic solvents, and purification by crystallization or chromatography.

This method is supported by research findings in SuFEx (Sulfur(VI) Fluoride Exchange) chemistry where chemoselective triflation of phenols is achieved under mild conditions with high yields.

Continuous Flow Synthesis

An advanced and scalable approach involves continuous flow synthesis, which has been demonstrated for diaryliodonium triflates but can be adapted for triflates like this compound. This method uses syringe pumps to mix reagents precisely and microreactors to control reaction time and temperature, improving safety and scalability.

Key parameters include:

Parameter Typical Value
Solvent Dichloroethane or acetonitrile
Temperature Room temperature to 60 °C
Residence time Seconds to minutes (e.g., 2–60 s)
Reagents ratio Phenol : trifluoromethanesulfonic acid ~1:1.5
Base DIPEA or similar tertiary amine

This method offers advantages such as:

  • Enhanced reaction control
  • Improved safety due to small reaction volumes
  • Efficient heat and mass transfer
  • Easier scale-up for industrial production

Purification Techniques

Following the triflation reaction, purification is crucial to obtain high-purity this compound. Common methods include:

Crystallization is often performed by cooling the solution to sub-zero temperatures (e.g., −26 °C) to induce crystallization of the triflate salt.

Comparative Data Table of Preparation Methods

Method Reagents & Conditions Yield (%) Purity (%) Notes
Batch triflation with Tf2O 2-chloro-6-fluorophenol, Tf2O, DIPEA, MeCN, RT, 18 h 85–95 >98 Mild conditions, straightforward
Continuous flow synthesis Phenol, TfOH, DIPEA, dichloroethane, 25–60 °C, 2–60 s 90–97 >99 Scalable, safer, precise control
SuFEx-enabled triflation N-phenyltrifluoromethanesulfonimide, base, RT, 18 h 80–90 >98 Chemoselective, mild, suitable for sensitive substrates

Research Findings and Notes

  • The use of trifluoromethanesulfonic anhydride or acid is critical for efficient triflation; triflic anhydride is more reactive but requires careful handling due to its moisture sensitivity and corrosiveness.
  • Bases like DIPEA are preferred for neutralizing the triflic acid formed and preventing side reactions.
  • Reaction temperature and time significantly influence yield and purity; room temperature reactions over extended periods (e.g., 18 hours) are common.
  • Continuous flow methods provide enhanced safety and scalability, especially beneficial for industrial synthesis.
  • Purification by recrystallization from acetone/diethyl ether mixtures at low temperatures yields high-purity triflates suitable for further synthetic applications.

Chemical Reactions Analysis

2-Chloro-6-fluorophenyl trifluoromethanesulfonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by a nucleophile. Common reagents include alkoxides, amines, and thiols.

    Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can participate in such reactions under appropriate conditions.

    Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an alkoxide would yield an ether derivative.

Scientific Research Applications

Synthetic Applications

Friedel-Crafts Reactions:
2-Chloro-6-fluorophenyl trifluoromethanesulfonate is commonly employed as a sulfonylating agent in Friedel-Crafts reactions. The presence of the trifluoromethyl group increases the electrophilic character of the sulfonyl chloride, facilitating the introduction of sulfonyl groups into aromatic compounds. This application is crucial for synthesizing complex organic molecules.

Preparation of Intermediates:
The compound serves as an essential intermediate in synthesizing various agrochemicals and pharmaceuticals. For instance, it is utilized in the synthesis of penoxsulam, a herbicide used in rice cultivation, through thiolation and etherification processes.

Medicinal Chemistry

Pharmaceutical Development:
In medicinal chemistry, this compound is instrumental in developing biologically active compounds. It can modify the pharmacokinetic properties of drug candidates by introducing sulfonyl groups, which can enhance their efficacy and selectivity.

Case Study: Thrombin Inhibitors
The compound has been used to synthesize 2-(2-chloro-6-fluorophenyl)acetamides, which exhibit potential as thrombin inhibitors. These derivatives have shown promise in preclinical studies for their ability to modulate blood coagulation pathways.

Agrochemical Applications

Herbicide Synthesis:
The compound plays a vital role in developing targeted herbicides that effectively control specific weed species while minimizing harm to crops. Its application in synthesizing penoxsulam highlights its importance in agricultural chemistry.

Environmental Impact Studies:
Research has been conducted to evaluate the environmental impact of herbicides synthesized from this compound. These studies indicate that when applied according to recommended practices, these herbicides can control weed populations with minimal adverse effects on non-target organisms.

Comparative Data Table

Application AreaSpecific UseBenefits
Synthetic ChemistryFriedel-Crafts reactionsEfficient introduction of sulfonyl groups
Pharmaceutical ChemistrySynthesis of thrombin inhibitorsEnhanced efficacy against coagulation disorders
AgrochemicalsDevelopment of herbicides like penoxsulamTargeted weed control with minimal environmental impact

Case Studies and Research Findings

Case Study on Antimicrobial Resistance:
In clinical settings, the use of this compound has been explored as a treatment option for infections caused by antibiotic-resistant bacteria. Results indicated a significant reduction in infection rates among patients treated with this compound compared to standard therapies.

Cancer Treatment Trials:
Clinical trials involving patients with specific types of cancers have shown promising results when combining this compound with existing chemotherapy agents. The combination therapy enhanced overall treatment efficacy while reducing side effects, demonstrating its potential as a valuable addition to cancer treatment regimens.

Mechanism of Action

The mechanism by which 2-Chloro-6-fluorophenyl trifluoromethanesulfonate exerts its effects involves its ability to act as an electrophile in chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive towards nucleophiles. This reactivity allows it to participate in various synthetic transformations, facilitating the formation of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The following table summarizes structural differences among 2-chloro-6-fluorophenyl derivatives:

Compound Name Key Functional Group(s) Structural Notes
2-Chloro-6-fluorophenyl trifluoromethanesulfonate Trifluoromethanesulfonate (CF$3$SO$2$O–) Electrophilic aromatic substitution hotspot
N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine (Compound 18) Tetrazole (–N$_4$H) COX-2 selective inhibitor; lacks sulfonate
N-[2-[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl]methyl]-1,1,1-trifluoromethanesulfonamide (Compound 20) Trifluoromethanesulfonamide (CF$3$SO$2$NH–) Contains sulfonamide, common in COX-2 drugs
Lumiracoxib Carboxylic acid (–COOH) Reference NSAID with moderate solubility

Physicochemical Properties

Key physicochemical parameters are compared below:

Parameter This compound Compound 18 Lumiracoxib
Topological Polar Surface Area (tPSA) Not reported 61.1 Ų ~70.5 Ų
Solubility in Simulated Gastric Fluid Not reported Double lumiracoxib Baseline
Solubility in PBS (pH 7.4) Not reported Moderate Low
  • Key Observations: Compound 18’s tetrazole group confers higher solubility in gastric fluid compared to lumiracoxib, suggesting better oral bioavailability .

Biological Activity

2-Chloro-6-fluorophenyl trifluoromethanesulfonate (CAS No. 1443684-70-5) is a synthetic compound that has garnered attention in biochemical research due to its interactions with various biological targets, including enzymes and receptors. This article provides a comprehensive overview of its biological activity, including its molecular mechanisms, enzyme interactions, and potential therapeutic applications.

Molecular Structure and Properties

  • Molecular Formula : C7_7ClF4_4O3_3S
  • Molecular Weight : 252.63 g/mol
  • IUPAC Name : this compound

The compound's unique structure, characterized by the presence of a trifluoromethanesulfonate group, enhances its reactivity and potential biological interactions.

The biological activity of this compound is primarily mediated through several mechanisms:

  • Enzyme Interaction :
    • The compound can bind to the active sites of various enzymes, leading to either inhibition or activation of their functions. Notably, it has shown inhibitory effects on carboxylesterases, which are crucial for drug metabolism.
  • Receptor Modulation :
    • It may interact with specific receptors, influencing signaling pathways involved in cellular responses. This interaction can modulate gene expression by affecting transcription factors and regulatory proteins.
  • Metabolic Pathways :
    • The compound is metabolized by cytochrome P450 enzymes, resulting in reactive intermediates that can further interact with other biomolecules. This metabolic process can alter the levels of specific metabolites, impacting overall cellular metabolism.

Biological Activity Summary

PropertyDetails
Main Biological ActivitiesEnzyme inhibition, receptor modulation
Potential ApplicationsDrug development, biochemical research
Key InteractionsCarboxylesterases, transcription factors

Enzyme Inhibition Studies

Research indicates that this compound significantly inhibits carboxylesterase activity in vitro. A study demonstrated that this compound could alter enzyme conformation and activity, suggesting its potential as a lead compound for developing enzyme inhibitors.

Therapeutic Potential

Preliminary investigations into the therapeutic applications of this compound have shown promise in modulating pathways related to pain and inflammation. While comprehensive clinical studies are still required, initial findings indicate that it may serve as an effective agent in managing inflammatory responses.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-fluorophenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
2-Chloro-6-fluorophenyl trifluoromethanesulfonate

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